1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide typically involves the alkylation of 1,2,3-trimethylindole with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require a nucleophile and a catalyst, such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz[e]indole derivatives, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethylindole
- Benzyl bromide
- Indolium derivatives
Uniqueness
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide is unique due to its specific structure, which combines the properties of both indolium and benzyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N.BrH/c1-16-17(2)23(3,15-18-9-5-4-6-10-18)21-14-13-19-11-7-8-12-20(19)22(16)21;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOFPUHVNSZME-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)CC4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670471 | |
Record name | 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884863-08-5 | |
Record name | 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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